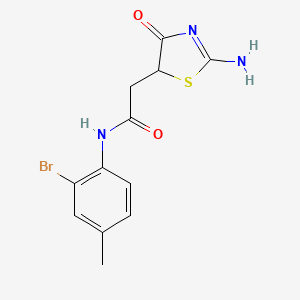
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C12H12BrN3O2S and its molecular weight is 342.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the thiazolidinone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H14BrN2O5S
Molecular Weight : 542.2 g/mol
IUPAC Name : 2-[2-bromo-4-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid
Biological Activities
The biological activities of thiazolidinone derivatives, including this compound, have been extensively studied. The following sections summarize the key findings related to its biological activities.
Antioxidant Activity
Thiazolidinones are recognized for their antioxidant properties. A study indicated that various derivatives exhibited significant antioxidant activity with IC50 values ranging from 9.18 µg/mL to 32.43 µg/mL, outperforming ascorbic acid in some cases . The presence of electron-donating groups in the structure enhances the antioxidant potential of these compounds.
Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties against several cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values as low as 0.72 µM against A549 lung cancer cells and 1.003 µM against MCF-7 breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 21a | A549 | 0.72 |
| Compound 21e | MCF-7 | 1.003 |
Anti-inflammatory Activity
Research has indicated that thiazolidinone derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for managing conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has also been documented. Compounds derived from this class have shown activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The structure–activity relationship suggests that modifications in the side chains can enhance their antimicrobial potency .
Case Studies
- Study on Antioxidant Properties :
- Anticancer Mechanism Investigation :
- Antimicrobial Efficacy Assessment :
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-bromo-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-6-2-3-8(7(13)4-6)15-10(17)5-9-11(18)16-12(14)19-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDGYCXWUCXCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













